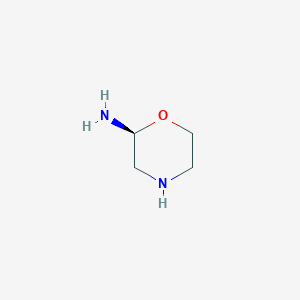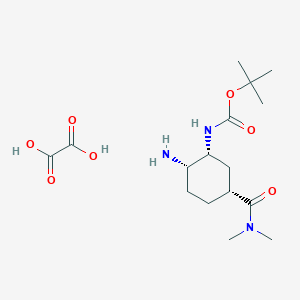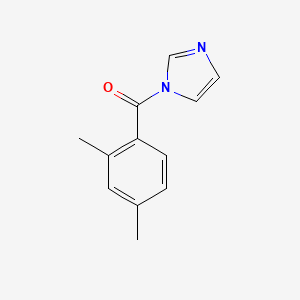
(S)-Morpholin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Morpholin-2-amine is a chiral amine compound with a morpholine ring structure It is characterized by the presence of an amino group attached to the second carbon of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholin-2-amine typically involves the enantioselective reduction of morpholin-2-one. One common method is the catalytic hydrogenation of morpholin-2-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral pool synthesis starting from naturally occurring chiral compounds.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of specialized chiral catalysts to ensure high yield and enantiomeric excess. The choice of solvent and purification methods also plays a crucial role in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Morpholin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholin-2-one or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include morpholin-2-one, secondary amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-Morpholin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its versatile reactivity and stability.
Mecanismo De Acción
The mechanism of action of (S)-Morpholin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The morpholine ring structure provides additional stability and specificity in these interactions, making it a valuable scaffold in drug design and development.
Comparación Con Compuestos Similares
Morpholine: A structurally similar compound but lacks the chiral center and specific reactivity of (S)-Morpholin-2-amine.
Piperazine: Another cyclic amine with similar applications but different chemical properties and reactivity.
Pyrrolidine: A five-membered ring amine with distinct reactivity and applications compared to morpholine derivatives.
Uniqueness: this compound stands out due to its chiral nature, which imparts unique stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where enantiomeric purity is crucial for biological activity and therapeutic efficacy.
Propiedades
Fórmula molecular |
C4H10N2O |
|---|---|
Peso molecular |
102.14 g/mol |
Nombre IUPAC |
(2S)-morpholin-2-amine |
InChI |
InChI=1S/C4H10N2O/c5-4-3-6-1-2-7-4/h4,6H,1-3,5H2/t4-/m0/s1 |
Clave InChI |
UPIMOWOAXQPYNC-BYPYZUCNSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)N |
SMILES canónico |
C1COC(CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)




![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)
